6-(4-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
6-(4-METHOXYPHENYL)-9-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2,3,4]TETRAZOLO[5,1-B]QUINAZOLIN-8-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a tetrazoloquinazoline core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 6-(4-METHOXYPHENYL)-9-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2,3,4]TETRAZOLO[5,1-B]QUINAZOLIN-8-ONE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of two or more molecules to form a larger molecule with the loss of a small molecule such as water.
Intramolecular Cyclizations: This step involves the formation of a ring structure within a molecule, which is crucial for constructing the tetrazoloquinazoline core.
Multicomponent Reactions: These reactions allow the formation of complex molecules from three or more reactants in a single step, increasing efficiency and reducing the number of purification steps.
Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-(4-METHOXYPHENYL)-9-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2,3,4]TETRAZOLO[5,1-B]QUINAZOLIN-8-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(4-METHOXYPHENYL)-9-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2,3,4]TETRAZOLO[5,1-B]QUINAZOLIN-8-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 6-(4-METHOXYPHENYL)-9-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2,3,4]TETRAZOLO[5,1-B]QUINAZOLIN-8-ONE involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 6-(4-METHOXYPHENYL)-9-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2,3,4]TETRAZOLO[5,1-B]QUINAZOLIN-8-ONE include other tetrazoloquinazoline derivatives and heterocyclic compounds with similar structures. These compounds often share similar biological activities and synthetic routes but may differ in their specific properties and applications. Some examples of similar compounds include:
Imidazo[1,2-a]pyrimidines: Known for their wide range of applications in medicinal chemistry.
Pyrazinamide Derivatives: Studied for their anti-tubercular activity.
The uniqueness of 6-(4-METHOXYPHENYL)-9-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2,3,4]TETRAZOLO[5,1-B]QUINAZOLIN-8-ONE lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H18N6O2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-9-pyridin-3-yl-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C20H18N6O2/c1-28-15-6-4-12(5-7-15)14-9-16-18(17(27)10-14)19(13-3-2-8-21-11-13)26-20(22-16)23-24-25-26/h2-8,11,14,19H,9-10H2,1H3,(H,22,23,25) |
InChI Key |
JOEZYRODWKXFMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NN=N4)N3)C5=CN=CC=C5)C(=O)C2 |
Origin of Product |
United States |
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